molecular formula C16H22O2Si3 B102716 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane CAS No. 17875-55-7

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

Cat. No. B102716
CAS RN: 17875-55-7
M. Wt: 330.6 g/mol
InChI Key: BSXVSQHDSNEHCJ-UHFFFAOYSA-N
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Description

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a chemical compound with the molecular formula C16H24O2Si3 and a molecular weight of 332.62 . It is a liquid at room temperature .


Synthesis Analysis

The compound is synthesized through a complex chemical process involving the reaction of diphenyldichlorosilane, trimethylchlorosilane, and magnesium in the presence of a catalyst .


Molecular Structure Analysis

The InChI code for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is 1S/C16H24O2Si3/c1-19(2)17-21(18-20(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,19-20H,1-4H3 .


Physical And Chemical Properties Analysis

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane is a colorless liquid . It has a boiling point of 83 °C at 4 mmHg . The specific gravity at 20/20 is 1.00 , and the refractive index is 1.45 .

Scientific Research Applications

Polymer Matrix Compatibility Enhancer

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane: is utilized as a coupling agent in the chemical industry to enhance the compatibility of various materials . By incorporating this compound into polymer matrices, it significantly improves their mechanical properties and adhesion to different substrates.

Mechanical Property Improvement in Polymers

This compound is added to polymers to improve their mechanical characteristics. It acts by modifying the polymer structure at a molecular level, resulting in enhanced flexibility, tensile strength, and durability .

Adhesion Promoter

The trisiloxane serves as an adhesion promoter between diverse materials. This is particularly beneficial in applications requiring strong bonds between dissimilar materials, such as in coatings and laminates .

Self-Crosslinking of Poly(silyl ester)

In the field of polymer chemistry, 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane has been used to investigate the self-crosslinking reaction of unsaturated poly(silyl ester). The compound was self-crosslinked in the presence of a radical initiator, without solvent, showcasing its potential in creating new polymeric materials .

Emollient in Cosmetics

The compound finds application as an emollient in cosmetics, providing a softening and soothing effect on the skin. Its unique structure allows it to form a barrier that helps retain moisture .

Safety and Hazards

This compound is air and moisture sensitive . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing it before reuse .

properties

InChI

InChI=1S/C16H22O2Si3/c1-19(2)17-21(18-20(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVSQHDSNEHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884993
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane

CAS RN

17875-55-7
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017875557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisiloxane, 1,1,5,5-tetramethyl-3,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the significance of the self-crosslinking reaction in 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane containing polymers?

A1: The self-crosslinking reaction in unsaturated poly(silyl ester) containing 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane units significantly impacts the material's physical properties. Research shows that upon crosslinking, the viscous liquid polymer transforms into a solid product []. This transformation is attributed to the reduction of the ethenylene (C=C) signal in the 1H-NMR spectra, indicating successful crosslinking []. Furthermore, the crosslinked product exhibits a higher glass transition temperature and improved thermal stability compared to its linear counterpart []. This enhanced thermal resistance is crucial for various applications demanding durability at elevated temperatures.

Q2: How does the structure of the self-crosslinked product of the poly(silyl ester) containing 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane units differ from the linear polymer?

A2: The self-crosslinked product of the poly(silyl ester) exists as a mixture of linear isomers and four-membered ring isomers, a structural characteristic absent in the linear poly(silyl ester) []. This structural difference arises from the radical initiated crosslinking reaction using 2,2'-azobis(isobutyronitrile) (AIBN) [].

Q3: Besides the properties mentioned in the first two questions, are there any other physical properties reported for 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane?

A3: Yes, a separate study has investigated and reported the density, viscosity, and vapor pressure of 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane [, ]. These properties are crucial for understanding the compound's behavior in various applications and for developing efficient processing techniques.

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